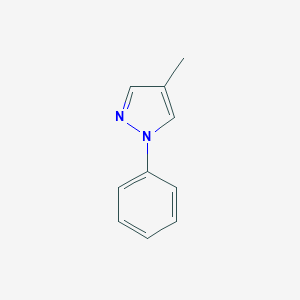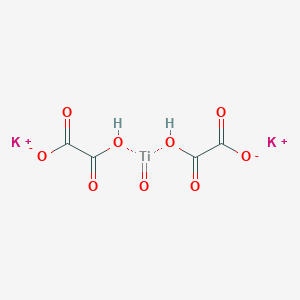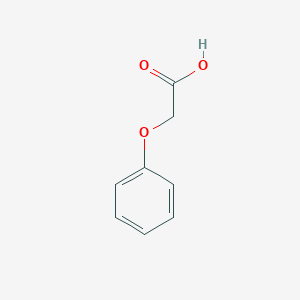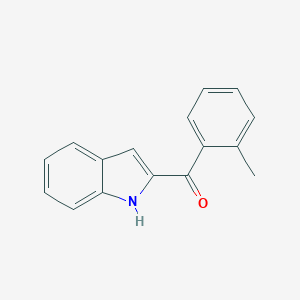![molecular formula C16H10 B089459 Dicyclopenta[ef,kl]heptalene CAS No. 193-85-1](/img/structure/B89459.png)
Dicyclopenta[ef,kl]heptalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopenta[ef,kl]heptalene is a chemical compound known for its unique properties and applications in various scientific fields. It is a polycyclic aromatic hydrocarbon with a complex structure that makes it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclopenta[ef,kl]heptalene typically involves the cyclization of specific precursor molecules under controlled conditions. One common method is the cyclodehydrogenation of polyphenylene precursors. This process requires high temperatures and the presence of a catalyst, such as palladium on carbon, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Dicyclopenta[ef,kl]heptalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into hydrogenated forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in the synthesis of more complex molecules or materials.
Scientific Research Applications
Dicyclopenta[ef,kl]heptalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel organic compounds and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Dicyclopenta[ef,kl]heptalene involves its interaction with specific molecular targets and pathways. In biological systems, this compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, this compound can interact with various enzymes and proteins, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrene: A simpler polycyclic aromatic hydrocarbon with similar structural features.
Benzo[a]pyrene: Known for its carcinogenic properties, it shares some structural similarities with Dicyclopenta[ef,kl]heptalene.
Coronene: Another polycyclic aromatic hydrocarbon with a larger and more complex structure.
Highlighting Uniqueness
This compound stands out due to its unique combination of structural complexity and reactivity. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications. Unlike simpler polycyclic aromatic hydrocarbons, this compound offers more opportunities for functionalization and the development of novel materials and drugs.
Properties
CAS No. |
193-85-1 |
|---|---|
Molecular Formula |
C16H10 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
tetracyclo[6.6.2.04,15.011,16]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)16(14)15(11)13/h1-10H |
InChI Key |
DEXCINDURCIOGE-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Canonical SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















